Oxamide, N,N'-dioctyldithio-
Description
Significance within the Dithio-oxamide Class
The dithio-oxamide class of compounds are sulfur analogues of oxamides, where the carbonyl oxygen atoms are replaced by sulfur atoms. This substitution significantly influences the electronic and steric properties of the molecule, leading to distinct chemical reactivity and potential applications. Dithio-oxamides, including N,N'-disubstituted derivatives, are recognized for their capacity to act as chelating agents for various metal ions. The presence of both "hard" nitrogen and "soft" sulfur donor atoms allows for coordination with a range of metals, making them valuable in areas such as analytical chemistry and hydrometallurgy.
N,N'-disubstituted dithiooxamides are particularly notable as they can form complexes with metal ions, a property that is being explored for applications in catalysis and the development of novel materials. The specific nature of the N-substituents, in this case, the octyl groups in Oxamide (B166460), N,N'-dioctyldithio-, plays a crucial role in determining the solubility and extraction properties of the molecule.
Foundational Principles of Oxamide Chemistry Relevant to N,N'-dioctyldithio-oxamide
The chemistry of Oxamide, N,N'-dioctyldithio- is rooted in the fundamental principles of oxamide and thioamide chemistry. Oxamide, the diamide (B1670390) of oxalic acid, is a relatively simple molecule with the formula (CONH₂)₂. It is a white, crystalline solid with limited solubility in water. synarchive.com The reactivity of oxamides is centered around the amide functional groups, which can undergo hydrolysis, reduction, and other transformations.
The introduction of sulfur to form a dithio-oxamide introduces the thioamide functional group (-C(S)NH-). Thioamides are known to be more reactive than their corresponding amides in certain reactions, particularly towards soft electrophiles. The C=S bond is weaker and more polarizable than the C=O bond, which contributes to the distinct reactivity of dithio-oxamides.
A key reaction for the synthesis of N,N'-disubstituted dithiooxamides is the Willgerodt-Kindler reaction. synarchive.comorganic-chemistry.org This reaction typically involves the reaction of an aryl alkyl ketone with an amine and elemental sulfur to produce a thioamide. synarchive.comorganic-chemistry.org A more direct approach for synthesizing N,N'-dialkyl dithiooxamides involves the reaction of a diester oxalate (B1200264) or oxalyl chloride with an amine to form an N,N'-disubstituted oxamide, which is then treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to yield the desired dithiooxamide (B146897). google.com A Chinese patent describes a preparation method where N,N'-disubstituted oxamide is generated by reacting diester oxalate or oxalyl chloride with an amine, followed by reaction with a vulcanization reagent to produce the N,N'-dialkyl dithiooxamide. google.com
Contemporary Research Landscape for N,N'-dioctyldithio-oxamide
Current research on Oxamide, N,N'-dioctyldithio- and its analogues is focused on leveraging its unique structural features for practical applications. One of the primary areas of investigation is its use as a solvent extractant for the separation and recovery of metal ions. The long alkyl chains of the octyl groups enhance its solubility in organic solvents, a critical property for liquid-liquid extraction processes.
Studies on related N,N'-dialkyl dithiooxamides have demonstrated their potential as extractants for precious metals. The combination of the chelating dithio-oxamide core and the lipophilic alkyl chains allows for the selective transfer of metal ions from an aqueous phase to an organic phase. While specific research data on the extraction efficiency of Oxamide, N,N'-dioctyldithio- is not extensively documented in the public domain, the general principles suggest its potential utility in this area.
Furthermore, the coordination chemistry of N,N'-disubstituted dithiooxamides continues to be an active area of research. The ability of these ligands to form stable complexes with a variety of transition metals opens up possibilities for their use in catalysis, as precursors for novel materials, and in the development of sensors. The specific properties of the resulting metal complexes, such as their geometry, stability, and electronic properties, are highly dependent on both the metal ion and the nature of the N-alkyl substituents.
Structure
2D Structure
Properties
CAS No. |
63867-44-7 |
|---|---|
Molecular Formula |
C18H36N2S2 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
N,N'-dioctylethanedithioamide |
InChI |
InChI=1S/C18H36N2S2/c1-3-5-7-9-11-13-15-19-17(21)18(22)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
BJLNKPXPIHTAIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=S)C(=S)NCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dioctyldithio Oxamide
Established Reaction Pathways for Dithio-oxamide Synthesis
The synthesis of N,N'-dioctyldithio-oxamide is not extensively detailed in publicly available literature. However, its preparation can be inferred from established methods for the synthesis of analogous N,N'-disubstituted dithiooxamides. These methods generally follow a two-step sequence: first, the formation of an N,N'-disubstituted oxamide (B166460), and second, the thionation of the amide carbonyl groups. A Chinese patent describes a general method for preparing N,N'-dialkyl dithiooxamides by reacting a diester oxalate (B1200264) or oxalyl chloride with an amine to form the N,N'-disubstituted oxamide, which is subsequently reacted with a sulfurizing agent. google.com
One of the most common and straightforward methods for preparing N,N'-disubstituted oxamides is the reaction of a diester oxalate, such as diethyl oxalate, with a primary amine. In the case of N,N'-dioctyldithio-oxamide, n-octylamine would be the amine of choice. This reaction, often referred to as the Hofmann method for distinguishing primary, secondary, and tertiary amines, readily yields a solid N,N'-disubstituted oxamide when a primary amine is used. echemi.comstackexchange.com The reaction is typically carried out by mixing the diester oxalate with at least two equivalents of the amine. The reaction can be performed with or without a solvent. When a solvent is used, ethanol (B145695) is a common choice. researchgate.netyoutube.com The resulting N,N'-dioctyloxamide is then isolated and subjected to a sulfurization step to convert the carbonyl groups to thiocarbonyl groups, yielding N,N'-dioctyldithio-oxamide.
The subsequent sulfurization of the N,N'-dioctyloxamide intermediate is a critical step. This transformation is typically achieved using a thionating agent, with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) being a popular choice due to its mildness and efficiency in converting amides to thioamides. nih.gov Other phosphorus-based sulfurizing agents, such as phosphorus pentasulfide (P₄S₁₀), can also be employed for this purpose. The reaction is generally carried out in an anhydrous, high-boiling solvent like toluene (B28343) or xylene under reflux conditions.
A representative reaction scheme is as follows:
Step 1: Amidification (C₂H₅O)₂C=O + 2 CH₃(CH₂)₇NH₂ → (CH₃(CH₂)₇NHCO)₂ + 2 C₂H₅OH Diethyl oxalate + n-Octylamine → N,N'-dioctyloxamide + Ethanol
Step 2: Sulfurization (CH₃(CH₂)₇NHCO)₂ + Lawesson's Reagent → (CH₃(CH₂)₇NHCS)₂ N,N'-dioctyloxamide → N,N'-dioctyldithio-oxamide
An alternative and often more reactive pathway to N,N'-disubstituted oxamides involves the use of oxalyl chloride instead of a diester oxalate. Oxalyl chloride reacts vigorously with primary amines to form the corresponding N,N'-disubstituted oxamide. Due to the high reactivity of oxalyl chloride, the reaction is typically carried out at low temperatures and in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride gas that is evolved during the reaction. The use of a base is crucial to prevent the formation of the amine hydrochloride salt, which would be unreactive towards further acylation.
The general procedure involves dissolving the n-octylamine and the base in a suitable anhydrous solvent, such as dichloromethane (B109758) or diethyl ether, and then adding the oxalyl chloride dropwise while maintaining a low temperature. The resulting N,N'-dioctyloxamide can then be isolated and sulfurized as described in the previous section.
A representative reaction scheme is as follows:
Step 1: Amidification (COCl)₂ + 2 CH₃(CH₂)₇NH₂ + 2 Et₃N → (CH₃(CH₂)₇NHCO)₂ + 2 Et₃N·HCl Oxalyl chloride + n-Octylamine + Triethylamine → N,N'-dioctyloxamide + Triethylamine hydrochloride
Step 2: Sulfurization (CH₃(CH₂)₇NHCO)₂ + Lawesson's Reagent → (CH₃(CH₂)₇NHCS)₂ N,N'-dioctyloxamide → N,N'-dioctyldithio-oxamide
Mechanistic Considerations in N,N'-dioctyldithio-oxamide Formation
The formation of N,N'-dioctyldithio-oxamide involves two key mechanistic steps: the initial nucleophilic acyl substitution to form the oxamide, followed by the thionation of the amide carbonyls.
The amidification of both diester oxalates and oxalyl chloride proceeds via a nucleophilic acyl substitution mechanism. In this process, the nitrogen atom of the n-octylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the oxalate derivative. In the case of diester oxalates, an alkoxide is the leaving group, while for oxalyl chloride, a chloride ion is expelled. The reaction with oxalyl chloride is generally faster and more exothermic due to the better leaving group ability of chloride compared to alkoxide. The initial attack is followed by the deprotonation of the nitrogen and the departure of the leaving group to form the mono-amido intermediate. This is then followed by a second nucleophilic attack by another molecule of n-octylamine on the remaining carbonyl group to yield the final N,N'-dioctyloxamide.
The sulfurization of the N,N'-dioctyloxamide with a thionating agent like Lawesson's reagent is a well-studied transformation. The mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide. This ylide then undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. This intermediate subsequently fragments in a retro-[2+2] cycloaddition manner to yield the thiocarbonyl group and a stable phosphorus-oxygen double bond-containing byproduct. This fragmentation is the driving force for the reaction. The process is repeated for the second amide group to afford the desired N,N'-dioctyldithio-oxamide.
Optimization Strategies for Synthetic Yield and Selectivity
Optimizing the synthesis of N,N'-dioctyldithio-oxamide involves careful consideration of reaction conditions for both the amidification and the sulfurization steps to maximize yield and purity while minimizing side reactions.
For the amidification step using diester oxalates, the reaction is typically driven to completion by using a stoichiometric excess of the amine or by removing the alcohol byproduct. The choice of solvent can also influence the reaction rate and ease of product isolation. While the reaction can be performed neat, using a solvent like ethanol can aid in homogenization and temperature control. researchgate.netyoutube.com
When using the more reactive oxalyl chloride, precise control of the reaction temperature is crucial to prevent side reactions and polymerization. The slow, dropwise addition of oxalyl chloride to a cooled solution of the amine and a non-nucleophilic base is a common strategy to maintain control over the reaction. The choice and stoichiometry of the base are also important to ensure complete neutralization of the evolved HCl without interfering with the desired reaction.
For the sulfurization step, the choice of thionating agent and reaction conditions are key. Lawesson's reagent is often preferred over phosphorus pentasulfide as it is generally milder and gives cleaner reactions with higher yields. nih.gov The reaction is typically carried out under anhydrous conditions, as the presence of water can lead to hydrolysis of the thionating agent and the product. The reaction temperature and time are also important parameters to optimize. While some thionations proceed at room temperature, for less reactive amides, heating to reflux in a high-boiling solvent like toluene or xylene is often necessary to drive the reaction to completion. The molar ratio of the thionating agent to the oxamide is another factor to consider, with a slight excess of the thionating agent sometimes being used to ensure complete conversion.
Post-reaction workup is also a critical aspect of optimization. For thionations using Lawesson's reagent, the phosphorus-containing byproducts can sometimes complicate purification. Strategies to facilitate their removal, such as quenching the reaction with a small amount of alcohol followed by an aqueous workup, have been developed.
Below is an illustrative data table showcasing typical reaction parameters that could be optimized for the synthesis of N,N'-dioctyloxamide.
| Parameter | Diester Oxalate Method | Oxalyl Chloride Method |
|---|---|---|
| Amine:Oxalate/Oxalyl Chloride Ratio | 2:1 to 2.2:1 | 2:1 |
| Solvent | Ethanol or neat | Dichloromethane, Diethyl ether |
| Temperature | 25-80 °C | 0-25 °C |
| Reaction Time | 1-24 hours | 1-4 hours |
| Base | Not typically required | Triethylamine, Pyridine (2 equivalents) |
The subsequent sulfurization step would also have its own set of optimizable parameters as illustrated in the following table.
| Parameter | Typical Conditions |
|---|---|
| Thionating Agent | Lawesson's Reagent or P₄S₁₀ |
| Oxamide:Thionating Agent Ratio | 1:1 to 1:1.2 (for Lawesson's Reagent) |
| Solvent | Anhydrous Toluene or Xylene |
| Temperature | 80-140 °C (Reflux) |
| Reaction Time | 2-24 hours |
Scalability and Industrial Relevance of Synthesis Methods for N,N'-dioctyldithio-oxamide
The scalability and industrial relevance of the synthesis of N,N'-dioctyldithio-oxamide are largely dictated by the cost and availability of starting materials, the efficiency and safety of the reaction processes, and the potential applications of the final product.
The synthesis of the N,N'-dioctyloxamide intermediate from diester oxalates and n-octylamine is a relatively straightforward and scalable process. Both diethyl oxalate and n-octylamine are commercially available bulk chemicals. The reaction conditions are generally mild, and the isolation of the solid product is often straightforward, which is advantageous for industrial-scale production.
The use of oxalyl chloride, while offering higher reactivity, presents more significant challenges for industrial-scale synthesis. Oxalyl chloride is a corrosive and moisture-sensitive reagent that can decompose to produce toxic gases like carbon monoxide and phosgene. The handling of large quantities of oxalyl chloride requires specialized equipment and stringent safety protocols. Furthermore, the need for a base to neutralize the HCl byproduct adds to the cost and complexity of the process, including the need to separate the product from the base's hydrochloride salt.
The sulfurization step also has implications for industrial-scale production. While Lawesson's reagent is effective, it is a relatively expensive reagent, which could be a limiting factor for large-scale synthesis unless the final product has a high market value. Phosphorus pentasulfide is a less expensive alternative, but it can be more difficult to handle and may lead to lower yields and more byproducts. The disposal of phosphorus-containing waste from both reagents is also an environmental consideration for industrial processes.
The industrial relevance of N,N'-dioctyldithio-oxamide is linked to its potential applications. A Chinese patent suggests that N,N'-dialkyl dithiooxamides can be used as antioxidants, herbicides, sterilizing agents, analgesics, and analytical reagents for precious metals like platinum and palladium. google.com The long octyl chains in N,N'-dioctyldithio-oxamide would impart significant lipophilicity to the molecule, which could make it particularly suitable for applications in non-polar environments, such as in lubricants or as an additive in polymers. The scalability of its synthesis would ultimately depend on the demand and economic viability of these applications.
Coordination Chemistry of N,n Dioctyldithio Oxamide Ligands
Dithio-oxamides as SS'-Bidentate Chelating Ligands
N,N'-disubstituted dithio-oxamides are well-established as effective SS'-bidentate chelating ligands. psu.edursc.orgrsc.org This means they bond to a single metal center through both sulfur atoms, forming a stable five-membered chelate ring. Bidentate ligands, often called chelating ligands, are Lewis bases that can "grab" a metal atom in two locations. purdue.edu In the case of dithio-oxamides, the sulfur atoms act as the donor sites, and the potential nitrogen donor sites are typically not involved in coordination to the primary metal ion. rsc.org
The chelation is confirmed through various analytical techniques, most definitively by single-crystal X-ray diffraction. psu.edursc.org Studies on complexes with ligands like N,N'-di-n-butyldithio-oxamide and N,N'-diethyldithio-oxamide show the ligand coordinating to metal centers such as tin(IV) and bismuth(III) exclusively through the sulfur atoms. psu.edursc.org This SS'-bidentate coordination is a consistent feature across a range of metal ions and N,N'-dialkyl dithio-oxamide ligands. rsc.org
Synthesis and Characterization of Metal Complexes of N,N'-dioctyldithio-oxamide
The synthesis of metal complexes with N,N'-dialkyl dithio-oxamides is generally achieved through the direct reaction of the ligand with a metal salt in a suitable solvent. nih.gov For instance, complexes of antimony(III), bismuth(III), tin(IV), and titanium(IV) have been synthesized by reacting the respective metal halides with N,N'-dialkyl dithio-oxamides (where the alkyl group can be methyl, ethyl, isopropyl, or butyl) in an appropriate medium. rsc.org
Characterization of these complexes relies on a suite of spectroscopic and analytical methods. Infrared (IR) spectroscopy is crucial for observing shifts in the vibrational frequencies of the C=S and N-H bonds upon coordination, confirming the involvement of the sulfur atoms in bonding. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides information about the ligand's structure and environment within the complex. rsc.orgnih.gov For paramagnetic complexes, such as those with copper(II), Electron Spin Resonance (ESR) spectroscopy is employed to investigate the metal-ligand bonding environment. rsc.org The definitive characterization of the solid-state structure is accomplished through single-crystal X-ray diffraction. psu.edursc.orgrsc.org
X-ray crystallography has provided detailed insights into the molecular structures of several N,N'-dialkyl dithio-oxamide metal complexes, which serve as excellent models for the N,N'-dioctyldithio-oxamide system.
In a tin(IV) complex, SnBr₄(L¹) (where L¹ = N,N'-di-n-butyldithio-oxamide), the tin atom is in a six-coordinate octahedral environment. psu.edursc.org It is bonded to four bromine atoms and the two sulfur atoms of the bidentate dithio-oxamide ligand. The Sn-S bond lengths are in the range of 2.551 to 2.609 Å. psu.edursc.org Similarly, a bismuth(III) complex, BiCl₃(L²)₂ (where L² = N,N'-diethyldithio-oxamide), exhibits a seven-coordinate pentagonal bipyramidal geometry. psu.edursc.org The bismuth atom is coordinated to three chlorine atoms and four sulfur atoms from two bidentate dithio-oxamide ligands, with Bi-S bond lengths ranging from 2.818 to 3.042 Å. psu.edursc.org
Complexes with palladium(II) and copper(II) show nearly idealized square-planar S₄ coordination, while a zinc(II) complex with N,N'-dimethyldithio-oxamide adopts a distorted tetrahedral S₂Cl₂ geometry. rsc.org The uncomplexed ligands, such as N,N'-di-isopropyldithio-oxamide and N,N'-diethyldithio-oxamide, adopt a trans conformation of the sulfur atoms, a geometry that is generally retained upon complexation. rsc.orgrsc.org
Table 1: Selected Crystallographic Data for N,N'-Dialkyl Dithio-oxamide Metal Complexes
| Complex | Crystal System | Space Group | Metal Coordination Geometry | Key Bond Lengths (Å) | Reference |
| SnBr₄(N,N'-di-n-butyldithio-oxamide) | Monoclinic | C2/c | Octahedral | Sn-S: 2.551-2.609 | psu.edursc.org |
| BiCl₃(N,N'-diethyldithio-oxamide)₂ | Monoclinic | P2₁/c | Pentagonal Bipyramidal | Bi-S: 2.818-3.042 | psu.edursc.org |
| SbCl₃(N,N'-di-isopropyldithio-oxamide)₁.₅ | Rhombohedral | R-3 | Octahedral | Sb-S: 3.197 | rsc.org |
| SbCl₃(N,N'-diethyldithio-oxamide)₁.₅ | Monoclinic | C2/c | Octahedral | Sb-S: 3.165-3.396 | rsc.org |
| [Pd(N,N'-dicyclohexyldithio-oxamidato)₂] | - | - | Square-Planar (S₄) | - | rsc.org |
The stereochemistry of these complexes is influenced by several factors. The ligand itself typically exists in a planar trans conformation with respect to the two sulfur atoms, and this conformation is maintained upon coordination. rsc.orgrsc.org
N,N'-dioctyldithio-oxamide as Bridging Ligands in Polynuclear Systems
Beyond acting as simple chelating agents to a single metal center, N,N'-dialkyl dithio-oxamides can also function as bridging ligands, connecting two or more metal centers to form polynuclear structures. In this mode, the ligand still coordinates via its sulfur atoms, but each sulfur donates to a different metal ion.
This bridging behavior has been structurally characterized in complexes with antimony(III) chloride. rsc.orgrsc.orgresearchgate.net For example, in the structures of SbCl₃(L)₁.₅ (where L is N,N'-diethyldithio-oxamide or N,N'-di-isopropyldithio-oxamide), each ligand acts as a bidentate bridging group connecting separate pseudo-octahedral Sb(III) centers. psu.edursc.orgrsc.org The resulting structures are three-dimensional polymers. rsc.org In these polymeric networks, the antimony atoms are coordinated to three chlorine atoms and three sulfur atoms from different dithio-oxamide ligands. rsc.orgrsc.org While dithio-oxamides readily form these S,S'-bridged systems, related oxamide (B166460) ligands (containing oxygen instead of sulfur) have also been shown to act as bridging ligands to form polynuclear complexes, such as dicopper(II) systems. nih.gov
Reactivity and Stability of N,N'-dioctyldithio-oxamide Coordination Compounds
Coordination compounds of N,N'-dialkyl dithio-oxamides derive significant stability from the chelate effect, where the formation of a five-membered ring with the metal ion is entropically favorable. The stability is further enhanced by the extensive networks of intermolecular hydrogen bonds often observed in their crystal structures. psu.edursc.org
The reactivity of these complexes is centered on several features. The coordinated ligand itself can potentially undergo reactions, although this is not extensively documented. The N-H protons remain available for hydrogen bonding interactions. psu.edursc.org The stability of the complexes in solution and their potential for ligand exchange reactions would depend on the specific metal ion, the solvent system, and the reaction conditions. The synthesis of various complexes with different metals like Sn(IV), Bi(III), Sb(III), Pd(II), and Cu(II) demonstrates the robust nature of the ligand's coordination ability. psu.edursc.orgrsc.orgrsc.org
Supramolecular Chemistry and Self Assembly of N,n Dioctyldithio Oxamide
Intermolecular Hydrogen Bonding Interactions in N,N'-dioctyldithio-oxamide Crystal Structures
While a definitive single-crystal X-ray structure for N,N'-dioctyldithio-oxamide is not widely reported in publicly accessible literature, the hydrogen bonding motifs can be inferred from studies of related dithio-oxamide and oxamide (B166460) derivatives. The core of the N,N'-dioctyldithio-oxamide molecule features two N-H donor groups and two C=O acceptor groups, creating a strong potential for directional hydrogen bonding.
In the solid state, oxamide derivatives are known to form robust hydrogen-bonded networks. wikipedia.org For instance, the crystal structure of N,N'-bis(2-ammonioethyl)oxamide demonstrates a three-dimensional supramolecular structure held together by a combination of strong N—H···O and O—H···O hydrogen bonds. sci-hub.st Similarly, studies on nicotinamide-oxalic acid salts reveal strong intermolecular hydrogen bonds as the key driving force for crystal formation. sci-hub.stcapes.gov.br The N-H protons of the oxamide core are expected to form strong hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules, leading to the formation of tapes or sheets.
Table 1: Potential Intermolecular Interactions in N,N'-dioctyldithio-oxamide
| Interacting Atoms | Type of Interaction | Significance |
| N-H···O=C | Hydrogen Bond | Primary driving force for self-assembly, leading to linear or sheet-like structures. |
| C-H···S | Weak Hydrogen Bond | Contributes to the stability and specificity of the 3D packing. |
| C-H···O | Weak Hydrogen Bond | Further stabilizes the supramolecular architecture. |
| van der Waals forces | Dispersion Forces | Significant interactions between the long alkyl chains, influencing the overall packing density. |
Role of Alkyl Chains in Directing Supramolecular Organization
The two n-octyl chains attached to the nitrogen atoms via sulfur linkages play a crucial role in the supramolecular organization of N,N'-dioctyldithio-oxamide. These long, flexible alkyl groups introduce a significant hydrophobic component to the molecule, leading to amphiphilic character. researchgate.net The segregation of these hydrophobic chains from the hydrophilic, hydrogen-bonding core is a major factor in determining the final assembled structure.
Design of Self-Assembled Systems Incorporating N,N'-dioctyldithio-oxamide Motifs
The predictable self-assembly behavior of N,N'-dioctyldithio-oxamide makes it an attractive motif for the design of more complex supramolecular systems. By chemically modifying the core or the alkyl chains, it is possible to tune the properties of the resulting assemblies. For example, the introduction of functional groups onto the ends of the octyl chains could allow for post-assembly modification or the linking of the assemblies to surfaces or other molecules.
The modular nature of self-assembly allows for the creation of multicomponent systems. By co-crystallizing N,N'-dioctyldithio-oxamide with other molecules capable of hydrogen bonding, it is possible to create mixed supramolecular structures with tailored properties. This approach has been used to create complex catalytic systems and materials with unique electronic or optical properties.
Applications of Supramolecular Assemblies in Advanced Materials
The self-assembled structures formed by N,N'-dioctyldithio-oxamide and its derivatives have potential applications in several areas of materials science. The amphiphilic nature of these molecules suggests their use as surfactants or gelling agents for organic solvents. researchgate.net The formation of ordered, hydrogen-bonded networks can lead to the creation of materials with anisotropic properties, which are of interest for applications in electronics and optics.
The presence of sulfur atoms and the ability to form complexes with metals suggest potential uses as corrosion inhibitors or as ligands for the creation of metal-organic frameworks. The ordered packing of the alkyl chains could also be exploited to create nanoporous materials after removal of the alkyl groups, or to serve as templates for the growth of other materials.
Advanced Applications and Functional Studies of N,n Dioctyldithio Oxamide Excluding Prohibited Categories
Research in Lubricant and Additive Science
The presence of both sulfur and nitrogen atoms, along with long alkyl chains, suggests that N,N'-dioctyldithio-oxamide holds significant potential as a lubricant additive, particularly in applications requiring anti-wear (AW) and extreme-pressure (EP) properties. Research into analogous sulfur and nitrogen-containing organic compounds has demonstrated their efficacy in enhancing lubricant performance. researchgate.netmdpi.comscut.edu.cnasme.orgresearchgate.net The primary mechanism of action for such additives involves their thermal decomposition under high-pressure and high-temperature conditions at the asperity contacts of rubbing surfaces. This decomposition leads to the in-situ formation of a protective tribofilm, typically composed of metal sulfides and nitrides, which possesses a lower shear strength than the base metal, thereby preventing direct metal-to-metal contact, reducing friction, and minimizing wear. researchgate.netmdpi.com
The long octyl chains in N,N'-dioctyldithio-oxamide are expected to ensure good solubility in a variety of base oils, including mineral and synthetic oils. The tribological performance of lubricant additives is often evaluated using standardized tests, such as the four-ball test, which measures the wear scar diameter (WSD) and the weld load. While specific data for N,N'-dioctyldithio-oxamide is not extensively published, the performance of structurally related compounds provides insight into its potential effectiveness.
Table 1: Tribological Performance of Structurally Related Lubricant Additives
| Additive Type | Base Oil | Concentration | Test | Result | Reference |
|---|---|---|---|---|---|
| Thioether Derivatives | EKE | 0.75 wt% | Four-Ball | 36% reduction in WSD | researchgate.net |
| Thioether Derivatives | EKE | 1.0 wt% | Four-Ball | 33% increase in weld point | researchgate.net |
| Nitrogen-containing Additive | Liquid Paraffin | 1.0 wt% | Four-Ball | 54% reduction in WSD | scut.edu.cn |
| Nitrogen-containing Additive | Liquid Paraffin | 1.0 wt% | Four-Ball | 100% increase in sintered load | scut.edu.cn |
| Fatty Acid-based Additive (Sulfur-containing) | Water-based | - | Four-Ball | Improved EP and AW performance | researchgate.net |
| N,N-dimethyl-dithio-carbamoyl-methyl-dodecanoate (NNDM) | Base Oil | 3.0 wt% | Four-Ball | WSD of ~0.45 mm (vs. ~0.825 mm for base oil) | asme.org |
The data in Table 1 indicates that compounds with sulfur and nitrogen functionalities can significantly improve the anti-wear and extreme-pressure characteristics of lubricants. It is hypothesized that N,N'-dioctyldithio-oxamide would exhibit similar or potentially enhanced performance due to the presence of the dithio-oxamide core, which can readily supply both sulfur and nitrogen for tribofilm formation.
Investigations into Corrosion Inhibition Mechanisms
The structural features of N,N'-dioctyldithio-oxamide also make it a promising candidate for a corrosion inhibitor, particularly for mild steel in acidic environments. The mechanism of corrosion inhibition by organic compounds containing heteroatoms like sulfur and nitrogen is generally attributed to their adsorption onto the metal surface. researchgate.netresearchgate.netscirp.orgijirset.com This adsorption process can be either physisorption, involving electrostatic interactions between the inhibitor and the metal surface, or chemisorption, which involves the formation of coordinate bonds between the lone pair electrons of the heteroatoms and the vacant d-orbitals of the metal. researchgate.netnih.gov
For N,N'-dioctyldithio-oxamide, the multiple lone pairs on the sulfur and nitrogen atoms, as well as the pi-electrons of the C=S bonds, can act as active centers for adsorption on a steel surface. The formation of a dense, hydrophobic layer of adsorbed molecules would create a barrier, isolating the metal from the corrosive medium and thereby reducing the rate of corrosion. Studies on similar dithioamide derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The long octyl chains would further enhance the protective action by creating a more compact and impermeable film.
Quantum chemical studies on related thioamides have correlated their inhibition efficiency with electronic properties such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov A high HOMO energy is associated with a greater ability to donate electrons to the metal surface, facilitating adsorption, while a low LUMO energy suggests an ability to accept electrons from the metal. It is anticipated that N,N'-dioctyldithio-oxamide would exhibit favorable electronic properties for strong adsorption and effective corrosion inhibition.
Contributions to Polymer Chemistry and Materials Science
The bifunctional nature of N,N'-dioctyldithio-oxamide, with its reactive dithio-oxamide core and long alkyl chains, opens up possibilities for its use in polymer chemistry and materials science.
Role as Monomers or Modifiers in Polymer Synthesis
N,N'-dioctyldithio-oxamide could potentially be used as a comonomer in polymerization reactions. The N-H bonds of the oxamide (B166460) group could, under certain conditions, participate in condensation polymerization reactions. More likely, the dithio-oxamide core could be chemically modified to introduce polymerizable groups, allowing for its incorporation into polymer backbones.
Alternatively, and perhaps more readily, it could be employed as a polymer modifier. For instance, it could be blended with existing polymers to impart specific properties. The long octyl chains would act as internal plasticizers, increasing the flexibility and processability of rigid polymers. The dithio-oxamide core, with its potential for interaction with fillers or other components, could improve the compatibility and dispersion within a polymer matrix.
Influence on Polymer Thermal and Mechanical Properties
The incorporation of N,N'-dioctyldithio-oxamide into a polymer matrix is expected to have a significant influence on the material's thermal and mechanical properties. The flexible octyl chains would likely lower the glass transition temperature (Tg) of the polymer, making it more flexible at lower temperatures. This plasticizing effect would also be expected to decrease the tensile strength and modulus while increasing the elongation at break.
The thermal stability of the modified polymer would depend on the degradation temperature of the dithio-oxamide moiety. The presence of sulfur atoms might, in some cases, offer a degree of flame retardancy. Furthermore, the ability of the dithio-oxamide group to form hydrogen bonds could lead to the formation of physical crosslinks within the polymer matrix, which could enhance certain mechanical properties.
Application as Reagents in Organic Synthesis
Thioamides, and by extension dithiooxamides, are recognized as valuable building blocks in heterocyclic chemistry. researchgate.netnih.govnih.govsci-hub.sersc.org The dithio-oxamide core of N,N'-dioctyldithio-oxamide possesses multiple reactive sites that can be exploited for the synthesis of a variety of heterocyclic compounds. The thiocarbonyl groups are susceptible to nucleophilic attack, while the adjacent nitrogen atoms can act as nucleophiles.
For example, dithiooxamides can react with α-halocarbonyl compounds in a Hantzsch-type synthesis to form thiazole (B1198619) rings. researchgate.net They can also undergo cyclization reactions with various bifunctional reagents to yield five- or six-membered heterocycles containing nitrogen and sulfur atoms. The reaction of thioamides with sulfonyl azides has been shown to be an efficient method for the synthesis of N-sulfonyl amidines, which are themselves versatile intermediates. nih.gov The N,N'-dioctyl substituents would be carried through these synthetic transformations, leading to heterocyclic products with long alkyl chains, which could be of interest for applications requiring solubility in non-polar media or for the creation of liquid crystalline materials.
Catalytic Roles and Ligand Design in Catalysis
The dithio-oxamide moiety is an excellent S,S'-chelating ligand for a wide range of transition metals. nih.gov The sulfur atoms can readily coordinate to metal centers, forming stable five-membered chelate rings. Research on N,N'-disubstituted dithio-oxamides has demonstrated their ability to form complexes with metals such as palladium, copper, zinc, tin, and bismuth. nih.gov The resulting metal complexes have geometries and electronic properties that are dependent on both the metal ion and the N-substituents.
The N,N'-dioctyl groups in N,N'-dioctyldithio-oxamide would impart high lipophilicity to its metal complexes, making them soluble in non-polar organic solvents. This is a desirable property for homogeneous catalysis, as it allows the catalytic reaction to be carried out in a single phase. Metal complexes of N,N'-dioctyldithio-oxamide could potentially find applications in a variety of catalytic transformations, including cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and oxidations. For instance, palladium complexes bearing N-heterocyclic ligands are known to be effective catalysts for Suzuki coupling reactions. nih.gov The electronic and steric properties of the ligand, which can be tuned by the N-alkyl substituents, play a crucial role in determining the activity and selectivity of the catalyst. The long octyl chains of N,N'-dioctyldithio-oxamide could influence the catalyst's stability and its interaction with substrates.
N,N'-Substituted Oxamides as Supporting Ligands in Copper-Catalyzed Reactions
N,N'-disubstituted oxamides have emerged as a versatile class of ligands in copper-catalyzed cross-coupling reactions, facilitating the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. While direct studies on N,N'-dioctyldithio-oxamide as a ligand are not extensively documented in publicly available literature, the broader family of N,N'-disubstituted oxamides and related structures like oxalohydrazides have shown significant promise in enhancing the efficiency and scope of copper catalysts. nih.govnih.govnih.gov
The core principle behind their utility lies in the ability of the oxamide framework to form stable chelate complexes with copper ions. This chelation can modulate the electronic properties and steric environment of the copper center, thereby promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The N,N'-disubstituted nature of these ligands allows for fine-tuning of their properties. For instance, the electronic nature of the substituents can influence the electron density at the copper center, while their steric bulk can affect substrate accessibility and the stability of the catalytic species. epa.gov
In the context of N,N'-dioctyldithio-oxamide, the presence of sulfur atoms introduces additional soft donor sites, which can exhibit strong coordination to copper(I) and copper(II) ions. This could potentially lead to the formation of highly stable and active catalysts. The long octyl chains would enhance the solubility of the copper complex in organic solvents typically used for cross-coupling reactions, which is a crucial factor for achieving high catalytic turnover.
Several studies have highlighted the effectiveness of related N,N'-disubstituted oxalamide and oxalohydrazide ligands in various copper-catalyzed transformations. For example, oxalamide ligands have been successfully employed in the synthesis of triarylamines via C-N cross-coupling of diarylamines with aryl bromides. nih.gov Similarly, oxalohydrazide-based ligands have demonstrated remarkable activity in C-O coupling reactions, achieving high turnover numbers in the synthesis of biaryl ethers from aryl halides and phenols. nih.govnih.gov These ligands have also shown utility in the coupling of aryl halides with aliphatic alcohols. nih.govnih.gov
The table below summarizes representative copper-catalyzed reactions where N,N'-disubstituted oxamide-type ligands have been instrumental, providing a basis for the potential applications of N,N'-dioctyldithio-oxamide.
| Reaction Type | Ligand Type | Catalyst System | Substrates | Key Findings | Reference |
| C-N Cross-Coupling | Oxalamide/Amide | Copper(I) | Diarylamines, Aryl bromides | Synthesis of triarylamines, tolerant to bulky substrates. | nih.gov |
| C-O Cross-Coupling | Oxalohydrazide | CuBr | Phenols, Aryl bromides/chlorides | High turnover numbers (up to 8000), formation of biaryl ethers. | nih.govnih.gov |
| C-O Cross-Coupling | Oxalohydrazide | CuBr | Aliphatic alcohols, Aryl bromides/iodides | Synthesis of alkyl aryl ethers. | nih.govnih.gov |
| C-N Cross-Coupling | α-Benzoin oxime | Cu(OAc)₂ | (Hetero)aryl halides, N-Nucleophiles | Broad scope, including azoles and amino acids. | nih.gov |
| N-Arylation of Amides | (S)-N-Methylpyrrolidine-2-carboxylate | CuI | Amides, Aryl iodides | Efficient Goldberg-type N-arylation under mild conditions. | nih.gov |
Based on these precedents, it is conceivable that N,N'-dioctyldithio-oxamide could serve as an effective ligand in a range of copper-catalyzed reactions. The dithio- functionality might offer unique reactivity or selectivity compared to its dioxo- counterparts.
Derivatization and Structure-Property Relationship (SPR) Studies
Understanding the relationship between the molecular structure of N,N'-dioctyldithio-oxamide and its functional properties is crucial for optimizing its performance in various applications and for the rational design of new derivatives with enhanced characteristics.
Synthesis of Analogs with Varied N-Substituents
Systematic modification of the N-substituents on the oxamide backbone is a key strategy for tuning the properties of N,N'-dioctyldithio-oxamide. The synthesis of analogs with varied N-substituents would allow for a comprehensive investigation of how different alkyl or aryl groups influence factors such as solubility, steric hindrance, electronic effects, and ultimately, catalytic activity or other functional properties.
The general synthetic route to such analogs would likely involve the reaction of dithiooxamide (B146897) with a range of primary amines. By varying the nature of the amine, a library of N,N'-disubstituted dithio-oxamides can be generated. For instance, employing amines with different chain lengths (e.g., butyl, dodecyl), branching (e.g., isobutyl, tert-butyl), or containing functional groups (e.g., benzyl, phenethyl) would provide a diverse set of analogs.
The table below outlines a hypothetical set of analogs of N,N'-dioctyldithio-oxamide and the potential impact of the N-substituent variation on their properties.
| Analog | N-Substituent | Expected Impact on Properties |
| N,N'-dibutyldithio-oxamide | n-Butyl | Increased polarity and potential for higher solubility in polar organic solvents compared to the dioctyl analog. |
| N,N'-di(tert-butyl)dithio-oxamide | tert-Butyl | Increased steric hindrance around the nitrogen and sulfur atoms, which could influence selectivity in catalytic reactions. |
| N,N'-dibenzyldithio-oxamide | Benzyl | Introduction of aromatic rings could enable π-π stacking interactions and alter electronic properties. |
| N,N'-di(4-methoxybenzyl)dithio-oxamide | 4-Methoxybenzyl | Electron-donating methoxy (B1213986) group could increase the electron density on the nitrogen and sulfur atoms, potentially enhancing catalytic activity. |
| N,N'-di(4-trifluoromethylbenzyl)dithio-oxamide | 4-Trifluoromethylbenzyl | Electron-withdrawing trifluoromethyl group would decrease electron density, allowing for systematic tuning of electronic effects. |
Methodologies for Elucidating Structure-Function Relationships
To establish a clear understanding of the structure-function relationships of N,N'-dioctyldithio-oxamide and its analogs, a combination of experimental and computational techniques would be employed.
Experimental Methodologies:
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry would be used to confirm the chemical structure and purity of the synthesized analogs.
Catalytic Activity Screening: Each analog would be tested as a ligand in a standardized copper-catalyzed cross-coupling reaction. Key metrics such as reaction yield, turnover number (TON), and turnover frequency (TOF) would be measured to quantify catalytic performance.
Solubility and Physical Property Measurements: The solubility of each analog in a range of solvents would be determined. Other physical properties like melting point and thermal stability would also be characterized.
Electrochemical Studies: Cyclic voltammetry could be used to investigate the redox properties of the copper complexes formed with different ligands, providing insight into the electronic effects of the N-substituents on the metal center. epa.gov
Computational Methodologies:
Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic structures of the ligands and their corresponding copper complexes. This can help in understanding the nature of the metal-ligand bonding and the electronic effects of different substituents.
Molecular Docking and Dynamics: In the context of potential biological applications (which are excluded from this article but relevant for broader SPR studies), these techniques could be used to predict and rationalize the binding of these compounds to specific protein targets. For catalytic applications, molecular modeling can provide insights into substrate binding and transition state geometries.
Quantitative Structure-Activity Relationship (QSAR): By correlating the experimentally determined catalytic activities with calculated molecular descriptors (e.g., steric parameters, electronic parameters), a QSAR model can be developed. This model would allow for the prediction of the activity of new, unsynthesized analogs, thereby guiding the design of more effective ligands.
Through a systematic approach combining the synthesis of a diverse library of analogs and the application of these characterization and modeling techniques, a comprehensive understanding of the structure-property relationships for the N,N'-dioctyldithio-oxamide family of compounds can be achieved.
Theoretical and Computational Investigations of N,n Dioctyldithio Oxamide
Quantum Chemical Calculations (e.g., Ab Initio, DFT) on Electronic Structure and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and preferred three-dimensional arrangement (conformation) of N,N'-dioctyldithio-oxamide. ijcce.ac.irresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
DFT calculations can provide detailed information on key electronic properties:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For N,N'-dioctyldithio-oxamide, the HOMO is expected to be localized primarily on the sulfur atoms, indicating their propensity to act as electron donors. The LUMO is likely distributed over the entire dithio-oxamide backbone. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and electronic excitation properties.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution within the molecule. For N,N'-dioctyldithio-oxamide, the MEP would show regions of negative potential around the sulfur and oxygen-like nitrogen atoms, highlighting them as sites for electrophilic attack or coordination with metal ions. nih.gov The hydrogen atoms of the N-H groups would exhibit positive potential, making them susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and delocalization of electrons within the molecule. ijcce.ac.ir It can quantify the strength of intramolecular hydrogen bonds and other non-covalent interactions that stabilize the molecular conformation.
The table below summarizes some of the key parameters that can be obtained from quantum chemical calculations for N,N'-dioctyldithio-oxamide.
| Parameter | Description | Significance |
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different conformations. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and electronic transition energies. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Atomic Charges | The partial charge on each atom in the molecule. | Helps to identify reactive sites and understand intermolecular forces. |
Molecular Dynamics Simulations of N,N'-dioctyldithio-oxamide Systems
While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how N,N'-dioctyldithio-oxamide molecules behave over time in a larger system, such as in a solvent or as part of a larger assembly. nih.gov MD simulations use classical mechanics to calculate the trajectories of atoms and molecules, governed by a force field that describes the interactions between them.
MD simulations can be used to investigate:
Solvation: By simulating N,N'-dioctyldithio-oxamide in a box of solvent molecules (e.g., water or an organic solvent), MD can reveal how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics.
Self-Assembly: At higher concentrations, N,N'-dioctyldithio-oxamide molecules may aggregate or self-assemble into larger structures. MD simulations can be used to study the initial stages of this process, revealing the driving forces and preferred orientations of the molecules within the aggregate.
Computational Modeling of Ligand-Metal Interactions and Complex Stability
The dithio-oxamide core of N,N'-dioctyldithio-oxamide is an excellent chelating agent, capable of binding to a wide range of metal ions. Computational modeling, particularly with DFT, can be used to study these interactions in detail. researchgate.net
Key aspects that can be investigated include:
Coordination Geometry: DFT calculations can predict the most stable geometry of the metal complex, including the coordination number of the metal ion and the bond lengths and angles between the metal and the ligand. Studies on related N,N'-dialkyldithio-oxamides have shown that they can act as bridging ligands, forming polymeric structures with metal ions. researchgate.net
Binding Energy: The binding energy of the metal-ligand complex can be calculated to determine its thermodynamic stability. researchgate.net This information is crucial for understanding the strength of the interaction and predicting whether the complex will form under specific conditions.
Electronic Structure of the Complex: DFT can also be used to analyze the electronic structure of the metal complex, revealing how the orbitals of the metal and ligand interact. This can provide insights into the color, magnetic properties, and reactivity of the complex.
The following table outlines the typical computational steps involved in modeling ligand-metal interactions.
| Step | Description |
| 1. Geometry Optimization | The structures of the isolated ligand and the metal-ligand complex are optimized to find their lowest energy conformations. |
| 2. Frequency Calculation | Vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface. |
| 3. Binding Energy Calculation | The binding energy is calculated as the difference between the energy of the complex and the sum of the energies of the isolated ligand and metal ion. |
| 4. Electronic Structure Analysis | The molecular orbitals, charge distribution, and other electronic properties of the complex are analyzed. |
Prediction of Supramolecular Assembly Patterns
The combination of a rigid, planar dithio-oxamide core and flexible octyl chains makes N,N'-dioctyldithio-oxamide an interesting candidate for the formation of ordered supramolecular assemblies. Computational modeling can be used to predict how these molecules might pack together in the solid state or in solution.
Factors that can be studied include:
Intermolecular Interactions: The types and strengths of non-covalent interactions between adjacent molecules, such as hydrogen bonding (between N-H and S or O=C groups), van der Waals interactions (between the octyl chains), and π-π stacking (between the dithio-oxamide planes), can be analyzed.
Packing Motifs: By considering the interplay of these interactions, it is possible to predict the most likely packing arrangements of the molecules, such as lamellar (layered) structures or columnar structures.
Influence of Solvent: The presence of a solvent can significantly influence the self-assembly process. Computational models can be used to investigate how solvent molecules mediate the interactions between N,N'-dioctyldithio-oxamide molecules.
In Silico Design of Novel Dithio-oxamide Derivatives
Computational chemistry provides a powerful platform for the in silico design of novel dithio-oxamide derivatives with tailored properties. researchgate.netnih.govresearchgate.netnih.gov By systematically modifying the structure of N,N'-dioctyldithio-oxamide and calculating the properties of the resulting virtual compounds, researchers can identify promising candidates for synthesis and experimental testing.
This design process typically involves:
Defining a Target Property: The first step is to identify the desired property to be optimized, such as enhanced metal-binding affinity, specific self-assembly behavior, or improved solubility.
Generating a Virtual Library: A library of virtual compounds is created by making systematic modifications to the parent structure. For example, the length of the alkyl chains could be varied, or different functional groups could be introduced onto the dithio-oxamide core.
High-Throughput Screening: The properties of each compound in the virtual library are then calculated using computational methods. This allows for the rapid screening of a large number of potential candidates.
Lead Identification: Based on the results of the screening, the most promising candidates are identified for further investigation and potential synthesis.
This in silico approach can significantly accelerate the discovery and development of new materials and molecules based on the dithio-oxamide scaffold.
Advanced Analytical and Spectroscopic Characterization Techniques in N,n Dioctyldithio Oxamide Research
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Information
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups and probing the bonding environment within N,N'-dioctyldithio-oxamide. The spectra are dominated by vibrations characteristic of the secondary thioamide groups (-C(S)NH-) and the long alkyl chains.
FT-IR Spectroscopy: In FT-IR analysis, the key absorption bands for the dithiooxamide (B146897) core are expected to be prominent. aip.org The N-H stretching vibration typically appears as a sharp to medium band in the region of 3100-3300 cm⁻¹. jconsortium.com The C-H stretching vibrations from the two octyl chains will be evident as strong, sharp peaks between 2850 and 3000 cm⁻¹. The thioamide I band, which has significant C=S stretching and C-N stretching character, is anticipated in the 1500-1550 cm⁻¹ region. The thioamide II band, primarily due to N-H in-plane bending coupled with C-N stretching, is expected around 1300-1400 cm⁻¹. Further bands corresponding to C-S stretching are typically found in the 700-850 cm⁻¹ range. aip.orgjconsortium.com
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The C-C single bond of the central oxamide (B166460) backbone should exhibit a characteristic Raman signal. The C-S and S-S (if any impurities are present) stretching vibrations are also often more intense in Raman than in IR spectra. tandfonline.com The symmetric C-H stretching and bending modes of the octyl chains will also be Raman active. For dithiooxamide, the parent compound, Raman spectra have been crucial in assigning fundamental vibrations and studying intermolecular forces in the solid state. tandfonline.com
Table 1: Expected Vibrational Bands for N,N'-dioctyldithio-oxamide
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| N-H | Stretching | 3100-3300 | 3100-3300 |
| C-H (Alkyl) | Stretching | 2850-3000 | 2850-3000 |
| Thioamide I | C=S Stretch, C-N Stretch | 1500-1550 | Active |
| C-H (Alkyl) | Bending | 1450-1470 | Active |
| Thioamide II | N-H Bend, C-N Stretch | 1300-1400 | Active |
| Thioamide III | C-N Stretch, C-S Stretch | ~1000-1150 | Active |
| C-S | Stretching | 700-850 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity and solution-state conformation of N,N'-dioctyldithio-oxamide. Both ¹H and ¹³C NMR are employed to map out the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the different protons in the molecule. The amide (N-H) proton would likely appear as a broad singlet in the downfield region, typically between δ 5-9 ppm, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding. youtube.comnih.gov The protons of the two octyl chains would present a series of multiplets in the upfield region (δ 0.8-3.5 ppm). The terminal methyl (CH₃) group should appear as a triplet around δ 0.8-0.9 ppm. The methylene (B1212753) (CH₂) group adjacent to the sulfur atom (S-CH₂) would be the most deshielded of the alkyl protons, likely resonating around δ 2.5-3.5 ppm as a triplet. The other methylene groups of the octyl chain would appear as a complex series of multiplets in the δ 1.2-1.7 ppm range. youtube.com Due to restricted rotation around the C-N amide bond, it is possible to observe distinct signals for protons on the alkyl chain that are syn or anti to the thione group, a phenomenon well-documented for N,N-disubstituted amides. libretexts.orgnanalysis.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments. The most downfield signal would be the thione carbonyl carbon (C=S), expected in the δ 160-180 ppm range. oregonstate.eduwisc.edu The carbons of the octyl chains would appear in the upfield region. The carbon attached to sulfur (S-CH₂) would be found around δ 30-45 ppm. The remaining aliphatic carbons would resonate between δ 14-32 ppm, with the terminal methyl carbon appearing at approximately δ 14 ppm. oregonstate.eduyoutube.com
Table 2: Predicted NMR Chemical Shifts (δ, ppm) for N,N'-dioctyldithio-oxamide in CDCl₃
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |
|---|---|---|---|
| C=S | ¹³C | 160-180 | N/A |
| N-H | ¹H | 5.0-9.0 | Broad Singlet |
| S-C H₂-(CH₂)₆-CH₃ | ¹³C | 30-45 | N/A |
| S-H ₂C-(CH₂)₆-CH₃ | ¹H | 2.5-3.5 | Triplet |
| S-CH₂-(C H₂)₆-CH₃ | ¹³C | 22-32 | N/A |
| S-CH₂-(H ₂)C-(CH₂)₅-CH₃ | ¹H | 1.5-1.7 | Multiplet |
| -(C H₂)₅- | ¹³C | ~29 | N/A |
| -(H ₂)C- (bulk chain) | ¹H | 1.2-1.4 | Multiplet |
| -C H₃ | ¹³C | ~14 | N/A |
| -H ₃C | ¹H | 0.8-0.9 | Triplet |
X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional structure of N,N'-dioctyldithio-oxamide in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction: Obtaining a suitable single crystal allows for a detailed molecular structure determination. For analogous N,N'-disubstituted dithiooxamides, crystal structures often reveal a trans conformation across the central C-C bond. nih.gov The dithiooxamide core is typically planar or near-planar, stabilized by intramolecular N-H···S hydrogen bonds. nih.gov In the case of N,N'-dioctyldithio-oxamide, the crystal packing would be significantly influenced by van der Waals interactions between the long octyl chains, likely leading to a layered or interdigitated structure, a common feature for long-chain alkylammonium salts and amides. researchgate.net
Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD is used to analyze the bulk crystalline material. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present. While it does not provide the detailed atomic coordinates of a single crystal study, it can be used to determine unit cell parameters, identify polymorphs, and assess the degree of crystallinity. walisongo.ac.id The pattern for N,N'-dioctyldithio-oxamide would be expected to show a series of sharp peaks at low 2θ angles, corresponding to the long-range order created by the packing of the long alkyl chains. researchgate.net
Mass Spectrometry for Molecular Composition and Fragmentation Studies
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of N,N'-dioctyldithio-oxamide, and to gain structural information through analysis of its fragmentation patterns.
Under electron impact (EI) ionization, the molecular ion peak [M]⁺• would be observed, confirming the molecular weight. A common and often dominant fragmentation pathway for amides and thioamides is the cleavage of the bond adjacent to the carbonyl or thiocarbonyl group. rsc.org For N,N'-dioctyldithio-oxamide, cleavage of the N-C(S) bond or the S-C(alkyl) bond would be expected. Alpha-cleavage next to the sulfur atom is also a likely pathway. The fragmentation of the octyl chains would produce a series of peaks separated by 14 mass units (CH₂), which is characteristic of long alkyl chains. libretexts.orglibretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula.
Chromatographic Methods for Purity Assessment and Separation of Mixtures
Chromatographic techniques are essential for the purification of N,N'-dioctyldithio-oxamide and for the assessment of its purity.
Gas Chromatography (GC): Due to the relatively low volatility of long-chain amides, GC analysis often requires high temperatures or derivatization. oup.comoup.com Fatty acid amides have been successfully analyzed by converting them to more volatile trimethylsilyl (B98337) derivatives. nih.gov A high-temperature capillary GC column with a non-polar stationary phase could potentially be used to analyze the underivatized compound, allowing for the separation of isomers and impurities with different chain lengths or branching.
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a highly suitable method for the analysis and purification of N,N'-dioctyldithio-oxamide. A C18 or C8 stationary phase would be appropriate, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, as the thioamide chromophore absorbs UV light. LC can effectively separate the target compound from starting materials, by-products, and oligomers, making it a powerful tool for purity verification.
Future Perspectives and Emerging Research Avenues for N,n Dioctyldithio Oxamide
Interdisciplinary Research Directions
The inherent properties of N,N'-dioctyldithio-oxamide make it a versatile candidate for research that spans across multiple scientific disciplines. Its ability to coordinate with metal ions, coupled with the influence of its long alkyl chains on solubility and self-assembly, provides a foundation for its application in materials science, coordination chemistry, and sensor technology.
Future interdisciplinary research could focus on the following areas:
Materials Science and Nanotechnology: The long octyl chains can facilitate the formation of self-assembled monolayers (SAMs) on various substrates, or the creation of supramolecular gels and liquid crystals. The incorporation of metal ions into these organized structures could lead to the development of novel materials with interesting optical, electronic, or magnetic properties. For instance, the formation of coordination polymers or metal-organic frameworks (MOFs) could be explored for applications in catalysis, gas storage, or separation technologies.
Coordination Chemistry and Catalysis: The dithio-oxamide core is an excellent ligand for a variety of metal ions. Systematic studies on the coordination chemistry of N,N'-dioctyldithio-oxamide with different transition metals could yield novel complexes with unique geometries and reactivity. These complexes could be investigated as catalysts for various organic transformations, where the octyl groups might influence catalyst solubility and substrate accessibility.
Sensor Technology: The ability of the dithio-oxamide moiety to selectively bind to specific metal ions can be harnessed for the development of chemical sensors. Research could focus on designing colorimetric or fluorescent sensors where the binding of a target analyte to the N,N'-dioctyldithio-oxamide-based receptor induces a measurable signal. The lipophilic nature of the molecule could be advantageous for sensing applications in non-aqueous environments or for the detection of metal ions in lipid membranes.
| Potential Interdisciplinary Research Area | Key Features of N,N'-dioctyldithio-oxamide | Potential Applications |
| Materials Science & Nanotechnology | Self-assembly, Metal coordination | Functional surfaces, Supramolecular materials, Catalysis |
| Coordination Chemistry & Catalysis | Strong metal chelation | Novel catalysts, Metal extraction |
| Sensor Technology | Selective metal binding | Environmental monitoring, Industrial process control |
Sustainable Synthesis and Green Chemistry Approaches
While traditional synthetic routes to N,N'-disubstituted thioamides often rely on harsh reagents and organic solvents, future research will undoubtedly focus on developing more environmentally friendly and sustainable methods for the synthesis of N,N'-dioctyldithio-oxamide. The principles of green chemistry, such as waste minimization, use of renewable feedstocks, and energy efficiency, will guide these efforts.
Key areas for development in the sustainable synthesis of N,N'-dioctyldithio-oxamide and its analogues include:
Solvent-Free and Alternative Solvent Systems: The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Research into solvent-free reaction conditions, or the use of greener alternatives such as water, supercritical fluids, or deep eutectic solvents, could significantly reduce the environmental impact of the synthesis. For instance, a mild and efficient green protocol for synthesizing thioamides using a choline chloride-urea-based deep eutectic solvent has been reported for other thioamides and could be adapted.
Catalytic Methods: The development of catalytic methods for the synthesis of the dithio-oxamide core would be a significant advancement. This could involve the use of transition metal catalysts or organocatalysts to promote the reaction under milder conditions and with higher atom economy.
Microwave and Ultrasound-Assisted Synthesis: Microwave and ultrasound irradiation are energy-efficient techniques that can often accelerate reaction rates and improve yields. nih.gov Investigating the application of these technologies to the synthesis of N,N'-dioctyldithio-oxamide could lead to faster and more sustainable production methods. nih.gov
| Green Chemistry Approach | Potential Benefits for N,N'-dioctyldithio-oxamide Synthesis |
| Solvent-Free or Green Solvents | Reduced volatile organic compound (VOC) emissions, Lower toxicity |
| Catalytic Methods | Higher efficiency, Lower energy consumption, Reduced waste |
| Microwave/Ultrasound Assistance | Faster reaction times, Increased yields, Energy efficiency |
Rational Design Principles for Tailored Applications
The versatility of the N,N'-dioctyldithio-oxamide scaffold lends itself to a rational design approach for creating new molecules with specific, tailored functionalities. By systematically modifying the molecular structure, researchers can fine-tune the compound's properties to optimize its performance in a given application.
Future research in the rational design of N,N'-dioctyldithio-oxamide derivatives could explore:
Varying the Alkyl Chain Length: The length and branching of the alkyl chains can be systematically varied to control the solubility, self-assembly behavior, and steric environment of the dithio-oxamide core. Shorter chains may increase water solubility, while longer or fluorinated chains could be used to create highly ordered thin films or liquid crystalline phases.
Introducing Functional Groups: The incorporation of additional functional groups onto the alkyl chains or the dithio-oxamide backbone can impart new properties to the molecule. For example, the introduction of fluorescent moieties could lead to the development of new sensory materials, while the attachment of polymerizable groups could allow for the creation of functional polymers.
Computational Modeling and Structure-Property Relationships: Computational methods, such as Density Functional Theory (DFT), can be employed to predict the geometric and electronic structures of N,N'-dioctyldithio-oxamide and its derivatives. These theoretical studies can provide valuable insights into the molecule's coordination behavior, spectroscopic properties, and reactivity, thereby guiding the rational design of new compounds with desired characteristics. Establishing clear structure-property relationships will be crucial for the targeted development of materials for specific applications. researchgate.net
| Design Modification | Targeted Property | Potential Application |
| Alkyl Chain Modification | Solubility, Self-assembly | Liquid crystals, Functional surfaces |
| Functional Group Incorporation | Optical or electronic properties | Sensors, Smart materials |
| Computational Design | Optimized binding and reactivity | Selective extractants, Catalysts |
Development of Novel Characterization Methodologies
A deeper understanding of the structure and properties of N,N'-dioctyldithio-oxamide and its assemblies will require the application and development of advanced characterization techniques. While standard spectroscopic and analytical methods provide valuable information, a more comprehensive picture can be obtained by employing a suite of modern characterization tools.
Future research should focus on utilizing and adapting the following methodologies:
Advanced Spectroscopic Techniques: In-depth analysis of the vibrational and electronic properties of N,N'-dioctyldithio-oxamide and its metal complexes can be achieved using techniques such as Resonance Raman and Surface-Enhanced Raman Spectroscopy (SERS) to probe the coordination environment of the dithio-oxamide core. Time-resolved spectroscopic methods could be employed to study the dynamics of metal binding and excited-state processes.
High-Resolution Microscopy: Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can provide direct visualization of the self-assembled structures of N,N'-dioctyldithio-oxamide on surfaces with molecular resolution. Cryogenic Transmission Electron Microscopy (Cryo-TEM) could be used to investigate the morphology of aggregates and supramolecular assemblies in solution.
X-ray Diffraction and Scattering Techniques: Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of N,N'-dioctyldithio-oxamide and its metal complexes. For studying thin films and self-assembled monolayers, techniques like Grazing-Incidence X-ray Diffraction (GIXD) and X-ray Reflectivity (XRR) can provide detailed information about molecular packing and orientation.
| Characterization Method | Information Gained | Relevance to N,N'-dioctyldithio-oxamide |
| Advanced Spectroscopy | Vibrational modes, Electronic transitions, Coordination environment | Understanding metal binding and electronic properties |
| High-Resolution Microscopy | Surface morphology, Molecular self-assembly | Visualizing and controlling nanoscale structures |
| X-ray Diffraction/Scattering | Crystal structure, Thin film organization | Determining precise molecular arrangements |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
